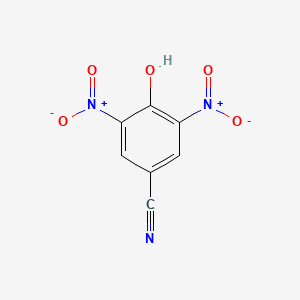

4-Hydroxy-3,5-dinitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3,5-dinitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O5/c8-3-4-1-5(9(12)13)7(11)6(2-4)10(14)15/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBIIHJRFXQEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177732 | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-80-2 | |

| Record name | 4-Hydroxy-3,5-dinitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Precursor Chemistry of 4 Hydroxy 3,5 Dinitrobenzonitrile and Its Analogs

Direct Synthetic Routes to 4-Hydroxy-3,5-dinitrobenzonitrile

Direct synthesis of this compound is not extensively documented in readily available literature, suggesting that multi-step pathways are more common. A plausible route involves the nitration of a suitable precursor. For instance, a related compound, 2-hydroxy-3,5-dinitrobenzaldehyde, is synthesized by the nitration of salicylaldehyde (B1680747) using a mixture of concentrated sulfuric and nitric acid. oatext.com A similar strategy could theoretically be applied by first synthesizing 4-hydroxy-3,5-dinitrobenzaldehyde (B1596389) and then converting the aldehyde functional group to a nitrile. The synthesis of 4-hydroxy-3,5-dinitrobenzaldehyde itself can be achieved through the nitration of 4-hydroxybenzaldehyde. nih.gov The subsequent conversion of the aldehyde to a nitrile is a standard organic transformation.

Synthesis of Halogenated Dinitrobenzonitrile Intermediates

Halogenated dinitrobenzonitriles serve as crucial intermediates in the synthesis of various derivatives. A common example is the synthesis of 4-chloro-3,5-dinitrobenzonitrile (B54960). chemicalbook.com This compound can be prepared from 4-chloro-3,5-dinitrobenzamide (B1360127) through a dehydration reaction. chemicalbook.com The benzamide (B126) precursor is typically synthesized from the corresponding 4-chloro-3,5-dinitrobenzoyl chloride, which in turn is derived from 4-chloro-3,5-dinitrobenzoic acid.

Nucleophilic Aromatic Substitution for Halogen Exchange (e.g., Chlorine-Fluorine Exchange)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated dinitrobenzonitrile intermediates. libretexts.org In these reactions, the aromatic ring is highly electron-deficient due to the presence of strong electron-withdrawing groups like the two nitro groups, making it susceptible to attack by nucleophiles. libretexts.org This reaction generally follows an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate known as a Meisenheimer complex. stackexchange.com

Table 1: Halogen Reactivity in Nucleophilic Aromatic Substitution

| Halogen | Reactivity as Leaving Group | Rationale |

|---|---|---|

| Fluorine | Highest | Strong inductive effect stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step. stackexchange.com |

| Chlorine | High | Less electronegative than fluorine, leading to less stabilization of the intermediate. nih.gov |

| Bromine | Moderate | Weaker inductive effect compared to chlorine and fluorine. nih.gov |

Derivatization Strategies from Related Dinitroaromatic Precursors

A wide array of derivatives can be accessed by modifying readily available dinitroaromatic compounds like dinitrosalicylic acid and dinitrobenzoic acid.

Conversion of 3,5-Dinitrosalicylic Acid to Benzonitrile (B105546) and Benzamide Derivatives

While direct conversion pathways are not explicitly detailed, standard organic synthesis techniques can be applied to transform 3,5-dinitrosalicylic acid into its corresponding benzonitrile and benzamide derivatives. The synthesis of related compounds, such as (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, starts with the nitration of salicylaldehyde to produce 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com A similar starting point could be used, or 3,5-dinitrosalicylic acid itself could be converted first to the amide, which is then dehydrated to the nitrile. The synthesis of benzamides is typically achieved by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

One-Pot Multicomponent Reactions for Complex Dinitrobenzamide Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step, saving time and resources. beilstein-journals.orgmdpi.com This approach has been successfully applied to generate diverse libraries of 3,5-dinitrobenzamide (B1662146) derivatives. nih.gov Starting from 3,5-dinitrobenzoic acid, it is first converted to 3,5-dinitrobenzoyl chloride by refluxing in thionyl chloride (SOCl₂). nih.gov This highly reactive intermediate is then coupled with a variety of primary and secondary amines in a nucleophilic addition/elimination reaction to produce the corresponding dinitrobenzamide derivatives with moderate to good yields. nih.gov

Table 2: Synthesis of 3,5-Dinitrobenzamide Derivatives via Nucleophilic Acyl Substitution

| Amine Reactant | Product | Yield (%) |

|---|---|---|

| Aniline | N-phenyl-3,5-dinitrobenzamide | 75 |

| 4-Fluoroaniline | N-(4-fluorophenyl)-3,5-dinitrobenzamide | 88 |

| 4-Chloroaniline | N-(4-chlorophenyl)-3,5-dinitrobenzamide | 80 |

| Benzylamine | N-benzyl-3,5-dinitrobenzamide | 65 |

| Piperidine | (3,5-dinitrophenyl)(piperidin-1-yl)methanone | 31 |

Data synthesized from a study on dinitrobenzamide derivatives. nih.gov

Amidation and Esterification Procedures for Dinitrobenzoic Acid Derivatives

Standard amidation and esterification procedures are frequently employed to create derivatives of dinitrobenzoic acids.

Amidation: As described previously, the most common method for amidation involves the conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with a wide range of amines to form the corresponding amide. nih.gov

Esterification: The esterification of 3,5-dinitrobenzoic acid can be achieved through various methods. One effective technique is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.com In this reaction, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by an alcohol to form the ester. jocpr.com This method is particularly useful for reactions involving less reactive alcohols. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at cool temperatures (0 to 20 °C). jocpr.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide |

| 2-hydroxy-3,5-dinitrobenzaldehyde |

| 3,5-Dinitro-4-hydroxybenzaldehyde |

| 3,5-Dinitrobenzamide |

| 3,5-Dinitrobenzoic acid |

| 3,5-Dinitrobenzoyl chloride |

| 3,5-Dinitrosalicylic acid |

| 4-Chloro-3,5-dinitrobenzamide |

| 4-Chloro-3,5-dinitrobenzonitrile |

| 4-Chloro-3,5-dinitrobenzoic acid |

| 4-Chloro-3,5-dinitrobenzoyl chloride |

| 4-Chloroaniline |

| 4-Dimethylaminopyridine (DMAP) |

| 4-Fluoroaniline |

| 4-Hydroxy-3,5-dinitrobenzaldehyde |

| 4-hydroxybenzaldehyde |

| Aniline |

| Benzylamine |

| Dicyclohexylcarbodiimide (DCC) |

| Dimethylformamide (DMF) |

| N-(4-chlorophenyl)-3,5-dinitrobenzamide |

| N-(4-fluorophenyl)-3,5-dinitrobenzamide |

| N-benzyl-3,5-dinitrobenzamide |

| N-phenyl-3,5-dinitrobenzamide |

| Oxalyl chloride |

| Piperidine |

| Salicylaldehyde |

| Thionyl chloride (SOCl₂) |

Iv. Structural Elucidation and Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-hydroxy-3,5-dinitrobenzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum, the symmetrical nature of this compound results in a simplified signal pattern. The two aromatic protons, located at positions 2 and 6, are chemically equivalent and therefore exhibit a single signal. The exact chemical shift of this signal can vary depending on the solvent used but is typically found in the downfield region characteristic of aromatic protons. The acidic proton of the hydroxyl group (-OH) also gives rise to a distinct signal, the position of which is often broad and can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal. The carbon atom attached to the nitrile group (-CN) typically appears in a specific downfield region. The carbon atoms bonded to the nitro groups (-NO₂) are also significantly deshielded and resonate at a lower field. The carbon bearing the hydroxyl group and the remaining aromatic carbons each produce signals at characteristic chemical shifts, allowing for a complete assignment of the carbon framework.

Detailed chemical shift data from NMR studies of related dinitro-aromatic compounds, such as 3,5-dinitrobenzoic acid, provide valuable comparative information for assigning the spectra of this compound. For instance, in 3,5-dinitrobenzoic acid, the aromatic protons appear at distinct chemical shifts, which can be correlated to the electronic environment created by the nitro and carboxylic acid groups. chemicalbook.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | Singlet | - |

| OH | Broad Singlet | - |

| C-1 | - | Varies |

| C-2, C-6 | - | Varies |

| C-3, C-5 | - | Varies |

| C-4 | - | Varies |

| CN | - | Varies |

Note: Actual chemical shifts may vary based on solvent and experimental conditions.

To further confirm the structural assignments and understand the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, helping to establish which protons are adjacent to one another. In the case of this compound, COSY would not show cross-peaks for the aromatic protons due to their equivalence.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signal to the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity between protons and carbons (typically over two to three bonds). For instance, HMBC would show correlations between the aromatic protons (H-2 and H-6) and the carbon atoms at positions 1, 3, 4, and 5, as well as the nitrile carbon. This information is vital for piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of atoms. For this molecule, NOESY could show correlations between the hydroxyl proton and the adjacent aromatic protons (H-2 and H-6), confirming their close spatial relationship.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes. rsc.org

The IR spectrum of this compound is expected to display several key absorption bands that are diagnostic for its functional groups. rsc.org

Nitrile (-CN) Group: A sharp and intense absorption band corresponding to the C≡N stretching vibration is typically observed in the region of 2220-2260 cm⁻¹.

Hydroxyl (-OH) Group: A broad absorption band due to the O-H stretching vibration is expected in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of hydrogen bonding.

Nitro (-NO₂) Groups: The nitro groups give rise to two characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to absorptions in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. The nitrile and symmetric nitro stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-CN) | C≡N Stretch | 2220-2260 |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems. rsc.org

The UV-Vis spectrum of this compound is expected to show strong absorption bands due to the presence of the highly conjugated aromatic system, which is further extended by the electron-withdrawing nitro and nitrile groups and the electron-donating hydroxyl group.

The interaction between these substituents and the benzene (B151609) ring leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The electronic transitions are typically of the π → π* type. The presence of the nitro groups, in particular, contributes significantly to the absorption in the UV region. The specific wavelengths (λmax) and molar absorptivities (ε) of the absorption maxima are characteristic of the electronic structure of the molecule. Analysis of the UV-Vis spectrum of related compounds, such as 3,5-dinitrosalicylic acid, can provide a basis for interpreting the spectrum of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

The molecule has a chemical formula of C₇H₃N₃O₅, corresponding to a monoisotopic mass of approximately 209.01 Da. In an EI-MS experiment, the molecular ion peak ([M]⁺˙) would be expected at m/z 209. This peak arises from the removal of a single electron from the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways, dominated by the lability of the nitro groups and the stability of the aromatic ring. Key fragmentation steps for nitroaromatic compounds typically involve the loss of neutral species such as nitrogen monoxide (NO), nitrogen dioxide (NO₂), and subsequent rearrangements. youtube.com For benzonitriles, the loss of the cyano radical (·CN) or hydrogen cyanide (HCN) is a common pathway. massbank.eu

A plausible fragmentation sequence would include:

Loss of NO₂: The initial loss of a nitro group as a neutral NO₂ molecule (mass 46 Da) would lead to a significant fragment ion at m/z 163.

Loss of a second NO₂: Following the first loss, the subsequent expulsion of the second NO₂ group would result in a fragment at m/z 117.

Loss of CO: Aromatic phenols can undergo the loss of carbon monoxide (CO, mass 28 Da). The fragment at m/z 117 could lose CO to yield a fragment at m/z 89.

Loss of HCN: The benzonitrile (B105546) moiety can lose hydrogen cyanide (HCN, mass 27 Da) from fragments containing the nitrile group. For instance, the m/z 117 fragment could lose HCN to produce a fragment at m/z 90.

Direct Loss of NO: The molecular ion may also lose NO (mass 30 Da) to form a fragment at m/z 179, a common rearrangement pathway for aromatic nitro compounds. youtube.com

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound in future mass spectrometric analyses.

| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 209 | [C₇H₃N₃O₅]⁺˙ (Molecular Ion) | - |

| 179 | [C₇H₃N₂O₄]⁺˙ | NO |

| 163 | [C₇H₃N₂O₃]⁺˙ | NO₂ |

| 117 | [C₇H₃NO]⁺˙ | 2 x NO₂ |

| 90 | [C₆H₂O]⁺˙ | 2 x NO₂, HCN |

| 89 | [C₆H₃N]⁺˙ | 2 x NO₂, CO |

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). However, by analyzing the functional groups present in the molecule, a hypothetical model of its solid-state packing and intermolecular interactions can be constructed. The molecular structure contains a powerful hydrogen bond donor (the hydroxyl group), multiple hydrogen bond acceptors (the two nitro groups and the nitrile group), and an electron-deficient aromatic system, all of which are expected to play significant roles in its crystal architecture. mdpi.comrsc.org

The crystal packing of this compound would be heavily influenced by a network of strong and weak intermolecular interactions. The primary force dictating the supramolecular assembly is expected to be strong hydrogen bonding originating from the phenolic hydroxyl group. researchgate.net This donor group can interact with any of the three acceptor groups: the oxygen atoms of the nitro groups or the nitrogen atom of the nitrile group.

The interplay between hydrogen bonding and π-stacking defines the supramolecular architecture of many nitroaromatic compounds. rsc.orgnih.gov In the case of this compound, the hydroxyl group is predicted to form a robust O-H···O or O-H···N hydrogen bond. The most probable acceptor would be one of the oxygen atoms of a nitro group from a neighboring molecule, as this is a common and energetically favorable motif in nitrophenols. nih.gov This primary hydrogen bond could link molecules into chains or dimers, which would then be further organized by weaker interactions.

The presence of two electron-withdrawing nitro groups significantly lowers the electron density of the benzene ring, making it an ideal candidate for π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-poor π-system of one molecule and the electron-rich regions (or sigma framework) of an adjacent molecule. nih.gov It is expected that the crystal structure would feature stacks of aromatic rings, likely with significant offset, to form layered or columnar architectures. The hydrogen bonding networks and π-stacking motifs would work in concert, with hydrogen bonds often directing the orientation of molecules for effective stacking. rsc.org

The ability of a molecule to form co-crystals depends on its capacity to establish persistent and predictable non-covalent interactions with a second, different molecule known as a co-former. wikipedia.orgyoutube.com this compound is an excellent candidate for forming co-crystals due to its distinct hydrogen bond donor and acceptor sites.

The phenolic -OH group is a strong hydrogen bond donor, while the nitro and nitrile groups are effective acceptors. psu.edu This functionality makes it possible to design co-crystals with a wide range of co-formers. For example:

Co-formers with strong acceptor groups: Molecules containing pyridine (B92270), amide, or carboxylate groups could interact with the hydroxyl group of this compound to form robust supramolecular synthons.

Co-formers with strong donor groups: Co-formers with their own hydroxyl or amine groups could form hydrogen bonds with the nitro or nitrile acceptors.

V. Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating properties that help predict a molecule's stability, reactivity, and spectroscopic characteristics. For 4-Hydroxy-3,5-dinitrobenzonitrile, DFT calculations can elucidate the influence of its specific arrangement of functional groups—a hydroxyl group, two nitro groups, and a nitrile group—on its electronic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

Small HOMO-LUMO gap: Suggests a molecule is more reactive and less stable, as the energy required for electronic excitation is lower. nih.gov Compounds with small gaps are often colored and more polarizable.

In the case of this compound, the strong electron-withdrawing nature of the two nitro (-NO₂) groups and the nitrile (-CN) group significantly lowers the energy of the LUMO. Conversely, the hydroxyl (-OH) group, being an electron-donating group, tends to raise the energy of the HOMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, rendering the molecule chemically reactive. QSAR studies on other nitroaromatics have confirmed that the energy of the LUMO (E_LUMO) is a key indicator of their potential for mutagenicity, as a lower LUMO energy facilitates the acceptance of an electron, a crucial step in the metabolic activation of nitroaromatics to toxic species. mdpi.com

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's capacity to donate electrons. Influenced by the electron-donating -OH group. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to accept electrons. Energy is lowered by the electron-withdrawing -NO₂ and -CN groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap is predicted, suggesting high reactivity. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. nih.gov

The MEP map is color-coded:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential. nih.gov

For this compound, an MEP map would likely show:

Negative Potential (Red): Concentrated around the oxygen atoms of the nitro groups and the hydroxyl group, as well as the nitrogen of the nitrile group. These are the primary sites for attracting positive centers, such as in hydrogen bonding.

Positive Potential (Blue): Localized around the hydrogen atom of the hydroxyl group and potentially on the aromatic ring carbons attached to the electron-withdrawing nitro groups. The hydroxyl hydrogen is a prime hydrogen bond donor site.

These maps provide a rationale for the molecule's interaction patterns, guiding the understanding of how it might bind to a biological receptor. nih.gov

Molecular Modeling and Docking Studies of this compound Derivatives

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to the active site of a macromolecular target, such as a protein or DNA. nih.govnih.gov These studies are fundamental in drug discovery for predicting the binding affinity and orientation of a compound, providing a basis for designing more potent and selective derivatives. While specific docking studies on this compound are not widely published, studies on analogous dinitroaniline and pyridazine (B1198779) derivatives provide a strong framework for what to expect. nih.govnih.gov

Before a docking simulation can be performed, a conformational analysis is necessary. This process involves exploring the possible three-dimensional arrangements of a molecule by rotating its single bonds to identify the most stable, low-energy conformers. The resulting energy landscape reveals the global minimum energy conformation—the most probable shape of the molecule—as well as other low-energy local minima. For this compound, the key rotational bonds would be those connecting the hydroxyl and nitro groups to the benzene (B151609) ring. Accurately determining the preferred conformation is crucial because the ligand's shape must be complementary to the receptor's binding site for effective interaction. researchgate.net

Molecular docking simulations place the low-energy conformers of a ligand into the binding site of a receptor and score the resulting poses based on predicted binding energies. nih.gov The main factors determining binding affinity are hydrogen bonds and hydrophobic interactions. nih.gov

For a derivative of this compound, the predicted binding modes would likely involve:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and acceptor (with its oxygen). The oxygen atoms of the nitro groups are strong hydrogen bond acceptors.

Hydrophobic and π-Interactions: The aromatic benzene ring can participate in hydrophobic interactions, π-π stacking, or cation-π interactions with complementary residues in the receptor pocket.

The interaction energy (or binding affinity), typically expressed in kcal/mol, quantifies the stability of the ligand-receptor complex. A more negative value indicates a stronger, more stable interaction. nih.gov

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Receptor | Estimated Binding Energy Contribution |

|---|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) Hydrogen | Asp, Glu, Ser, Carbonyl backbone | -3 to -5 kcal/mol |

| Hydrogen Bond (Acceptor) | Nitro (-NO₂) Oxygens, Hydroxyl (-OH) Oxygen, Nitrile (-CN) Nitrogen | Lys, Arg, His, Ser, Thr | -2 to -4 kcal/mol |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp, His | -1 to -2 kcal/mol |

| Hydrophobic | Benzene Ring | Ala, Val, Leu, Ile | -1 to -2 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For nitroaromatic compounds, QSAR models have been extensively developed to predict their toxicity and mutagenicity. nih.govnih.gov These models work by correlating calculable molecular descriptors with experimentally measured activities.

A typical QSAR study involves:

Dataset Assembly: A set of nitroaromatic compounds with known biological activities (e.g., toxicity to the protozoan Tetrahymena pyriformis or rat oral LD₅₀) is compiled. nih.govmdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a selection of descriptors to the observed activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. mdpi.com

Studies on nitroaromatics have consistently shown that their toxicity is influenced by factors like hydrophobicity (logP), which governs transport to the site of action, and electronic parameters, such as the LUMO energy (E_LUMO), which relates to the compound's ability to undergo nitroreduction—a key step in their mechanism of toxicity. mdpi.comlew.ro The presence of different substituents on the benzene ring plays a determining role in the variation of toxicity across the class. nih.gov

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | E_LUMO (Energy of LUMO) | Electron-accepting ability, susceptibility to reduction. mdpi.comlew.ro |

| Electronic | Dipole Moment (μ) | Molecular polarity, electrostatic interactions. mdpi.com |

| Hydrophobicity | logP (Octanol-water partition coefficient) | Ability to cross biological membranes. mdpi.com |

| Steric/Topological | Molecular Refractivity (MR) | Molecular volume and polarizability. mdpi.com |

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

Identification of Key Structural Descriptors for Activity

While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound are not extensively available in the public domain, the fundamental structural descriptors can be calculated from its known structure. These descriptors are crucial for predicting the compound's behavior and potential biological activity. Key descriptors for this compound have been computed and are available through databases such as PubChem. nih.gov

These descriptors provide a foundational understanding of the molecule's physicochemical profile. For instance, the XLogP3 value of 0.8 suggests a degree of lipophilicity, which can influence its ability to cross cell membranes. nih.gov The presence of one hydrogen bond donor (the hydroxyl group) and five hydrogen bond acceptors (the nitrile nitrogen and the oxygens of the nitro groups) indicates the potential for specific interactions with biological macromolecules. nih.gov The polar surface area is a critical descriptor for predicting drug transport properties.

In the absence of specific QSAR studies for this molecule, research on related nitroaromatic compounds can offer valuable context. For example, QSAR studies on the toxicity of dinitro aromatic compounds have often identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the charges on the nitro groups (QNO2) as being significant predictors of activity. These electronic parameters are indicative of the molecule's electrophilicity and susceptibility to nucleophilic attack, which can be related to mechanisms of toxicity.

Table 1: Computed Structural Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 209.12 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 209.00727020 Da | nih.gov |

| Polar Surface Area | 136 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

| Formal Charge | 0 | nih.gov |

Pharmacophore Modeling and Feature-Based Design

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active compounds or the structure of the biological target.

For this compound, while specific pharmacophore models for its potential activities have not been detailed in published research, a hypothetical model can be constructed based on its structural features. The key pharmacophoric features would likely include:

A Hydrogen Bond Donor: The phenolic hydroxyl group.

Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group and the oxygen atoms of the two nitro groups.

An Aromatic Ring: The central benzene ring.

These features could be crucial for the interaction of this compound with a target protein, such as an enzyme or receptor. In feature-based design, these pharmacophoric elements would be used as a template to design new molecules with potentially similar or improved activity. For instance, the distances and angles between these features would be optimized to enhance binding affinity and selectivity for a target.

Studies on related dinitrophenol compounds have utilized pharmacophore modeling to explore their mechanisms of action. For example, in the context of antimicrobial activity, pharmacophore models for nitroaromatic compounds often highlight the importance of the nitro groups and the aromatic system for interacting with microbial targets.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Group | Role in Molecular Interactions |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) | Donating a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor | Nitrile (-CN) | Accepting a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor | Nitro (-NO2) | Accepting a hydrogen atom to form a hydrogen bond. |

In Silico Mechanistic Probes for Reaction Pathway Elucidation

In silico mechanistic probes, often employing quantum chemical methods like Density Functional Theory (DFT), are used to investigate the step-by-step pathways of chemical reactions. These studies can elucidate transition states, reaction intermediates, and activation energies, providing a detailed understanding of how a reaction occurs.

For this compound, specific in silico mechanistic studies are not readily found in the literature. However, the reaction pathways of related phenolic and nitroaromatic compounds have been investigated using these methods. For example, the nitration of phenol (B47542) to form nitrophenols has been studied computationally to understand the regioselectivity of the reaction (i.e., why the nitro groups add to specific positions on the benzene ring). These studies often analyze the electron density distribution in the phenol molecule to predict the most likely sites for electrophilic attack.

A hypothetical in silico study on the synthesis of this compound could, for example, investigate the nitration of 4-hydroxybenzonitrile. Such a study would likely model the reaction with a nitrating agent and calculate the energy barriers for the formation of the different possible dinitro isomers. This would help to explain why the nitro groups are directed to the 3 and 5 positions.

Furthermore, computational studies could probe the potential metabolic pathways of this compound in a biological system. This could involve modeling the interaction of the compound with metabolic enzymes, such as cytochrome P450s, to predict potential sites of oxidation or other transformations.

Table 3: Hypothetical Data from a DFT Study on the Nitration of 4-Hydroxybenzonitrile

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|

| Formation of Nitronium Ion | N/A | Generation of the electrophile. |

| First Nitration (ortho) | Hypothetical Value | Energy barrier for the addition of the first nitro group at a position ortho to the hydroxyl group. |

| First Nitration (meta) | Hypothetical Value | Energy barrier for the addition of the first nitro group at a position meta to the hydroxyl group. |

Vi. Applications in Organic Synthesis As a Chemical Intermediate

Building Block for the Synthesis of Complex Aromatic Systems

The intrinsic functionality of 4-hydroxy-3,5-dinitrobenzonitrile makes it an excellent scaffold for developing more complex aromatic structures. The various reactive handles on the molecule can be selectively addressed to build intricate molecular frameworks.

Nitro Group Transformations: The two nitro groups can be reduced to amino groups, yielding diaminophenol derivatives. These amino groups can then undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring. They can also serve as nucleophiles or be used in coupling reactions to form larger aromatic systems.

Hydroxyl Group Reactivity: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This not only protects the hydroxyl group during subsequent reactions but also introduces new functionalities into the molecule.

Nitrile Group Modifications: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. Each of these transformations opens up new avenues for further molecular elaboration.

The combination of these potential reactions allows chemists to use this compound as a central building block, systematically adding complexity and functionality to design and synthesize targeted aromatic compounds.

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry and materials science. mdpi.com this compound serves as a valuable starting point for the synthesis of several important classes of these compounds, primarily by leveraging the reactivity of its nitrile group.

Strategies for Further Functionalization and Structural Diversification

The chemical potential of this compound is further realized through various strategies that modify its core structure, leading to a diverse range of functionalized molecules.

The nitrile group of this compound is a key anchor for constructing five-membered heterocyclic rings like tetrazoles and oxadiazoles.

Substituted Tetrazoles: Tetrazoles are often used as bioisosteric replacements for carboxylic acids in drug design. soran.edu.iq The synthesis of 5-substituted 1H-tetrazoles from nitriles is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) salt. nih.gov Using this compound as the substrate, this reaction yields 5-(4-hydroxy-3,5-dinitrophenyl)-1H-tetrazole. The reaction often employs catalysts such as zinc salts (e.g., ZnBr₂) or solid acid catalysts in a suitable solvent like water or DMF. nih.govorganic-chemistry.org This method is valued for its efficiency and for avoiding the use of hazardous hydrazoic acid. organic-chemistry.org

Interactive Data Table: Synthesis of 5-(4-hydroxy-3,5-dinitrophenyl)-1H-tetrazole

| Reactant | Reagent | Catalyst (Example) | Product |

| This compound | Sodium Azide (NaN₃) | Zinc Bromide (ZnBr₂) | 5-(4-hydroxy-3,5-dinitrophenyl)-1H-tetrazole |

Substituted Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle found in many biologically active compounds. nih.gov A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or the dehydration of diacylhydrazines. nih.govorganic-chemistry.org To synthesize an oxadiazole from this compound, a multi-step approach is necessary.

Hydrolysis: The nitrile group is first hydrolyzed to a carboxylic acid, yielding 4-hydroxy-3,5-dinitrobenzoic acid. nih.gov

Hydrazide Formation: The resulting carboxylic acid is then reacted with hydrazine (B178648) hydrate, often after conversion to an ester (Fischer esterification), to produce the corresponding acid hydrazide (4-hydroxy-3,5-dinitrobenzohydrazide). nih.gov

Cyclization: This hydrazide can then be cyclized with various reagents. For example, reaction with another carboxylic acid or acid chloride followed by dehydration using agents like phosphorus oxychloride can yield an unsymmetrically substituted 1,3,4-oxadiazole. nih.gov

Interactive Data Table: Plausible Route to a 1,3,4-Oxadiazole Derivative

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | This compound | H₂O, H⁺ or OH⁻ | 4-Hydroxy-3,5-dinitrobenzoic acid |

| 2 | 4-Hydroxy-3,5-dinitrobenzoic acid | 1. SOCl₂ or CH₃OH/H⁺2. Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydroxy-3,5-dinitrobenzohydrazide |

| 3 | 4-Hydroxy-3,5-dinitrobenzohydrazide | R-COOH, POCl₃ | 2-(4-hydroxy-3,5-dinitrophenyl)-5-R-1,3,4-oxadiazole |

The reduction of the nitro groups on the aromatic ring is a straightforward strategy for producing highly functionalized aminophenol derivatives. The simultaneous reduction of both nitro groups on this compound leads to the formation of 3,5-diamino-4-hydroxybenzonitrile.

This transformation is typically accomplished via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, or by using metal-acid combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). The resulting aminophenol is a valuable intermediate itself, with the newly formed amino groups providing sites for further derivatization, such as acylation, alkylation, or participation in condensation reactions to form larger, more complex heterocyclic systems.

Interactive Data Table: Synthesis of 3,5-Diamino-4-hydroxybenzonitrile

| Reactant | Reagents/Conditions | Product |

| This compound | H₂ gas, Palladium on Carbon (Pd/C) | 3,5-Diamino-4-hydroxybenzonitrile |

| This compound | Tin (Sn), Hydrochloric Acid (HCl) | 3,5-Diamino-4-hydroxybenzonitrile |

Vii. Mechanistic Insights into Environmental and Biochemical Transformations

Microbial Biotransformation Pathways of Nitroaromatic Compounds

Microorganisms play a crucial role in the breakdown of nitroaromatic compounds. The presence of nitro groups on the aromatic ring generally makes these compounds resistant to oxidative degradation, and thus, reductive pathways are often the initial and most critical steps in their biotransformation.

The microbial degradation of nitroaromatic compounds typically commences with the reduction of the nitro groups. This process can occur under both anaerobic and aerobic conditions and is facilitated by various microbial nitroreductases. These enzymes transfer electrons from electron donors like NADH or NADPH to the nitro groups, leading to their sequential reduction.

Drawing parallels from the metabolism of the structurally related flukicide nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile), it is plausible that the nitro groups of 4-hydroxy-3,5-dinitrobenzonitrile are reduced to nitroso, hydroxylamino, and ultimately amino groups. cabidigitallibrary.orgnih.gov The complete reduction of both nitro groups would result in the formation of 4-hydroxy-3,5-diaminobenzonitrile.

Furthermore, studies on the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) have shown that various bacterial strains are capable of degrading benzonitrile (B105546) compounds. researchgate.net Genera such as Klebsiella, Rhodococcus, and Flavobacterium have been implicated in the degradation of similar herbicides and could potentially metabolize this compound. researchgate.netnih.govethz.ch For instance, a Flavobacterium sp. has been shown to degrade bromoxynil. nih.gov

Table 1: Examples of Microbial Strains Involved in the Degradation of Structurally Similar Benzonitrile Herbicides

| Microbial Strain | Degraded Compound | Reference |

| Flavobacterium sp. ATCC 39723 | Bromoxynil | nih.gov |

| Klebsiella pneumoniae | Bromoxynil | ethz.ch |

| Rhodococcus rhodochrous | Bromoxynil | ethz.ch |

This table presents microbial strains that degrade compounds structurally similar to this compound, suggesting their potential role in its biotransformation.

The biotransformation of this compound is expected to produce a series of intermediate metabolites before potential ring cleavage and complete mineralization. Based on the degradation pathways of related compounds, two primary initial transformation routes can be hypothesized: reduction of the nitro groups and hydrolysis of the nitrile group.

The stepwise reduction of the two nitro groups would lead to the formation of nitrosodinitro, aminodinitro, and diaminohydroxybenzonitrile intermediates.

Alternatively, the nitrile group could be hydrolyzed by a nitrilase or a nitrile hydratase/amidase enzyme system. This would result in the formation of 4-hydroxy-3,5-dinitrobenzamide and subsequently 4-hydroxy-3,5-dinitrobenzoic acid. cabidigitallibrary.orgresearchgate.net This pathway has been observed in the metabolism of nitroxynil in rats, where the cyano group is hydrolyzed. cabidigitallibrary.orgresearchgate.net

Following these initial transformations, further degradation would likely involve the removal of the amino groups (if formed) and eventual cleavage of the aromatic ring. The degradation of bromoxynil, for instance, can proceed through the formation of 3,5-dibromo-4-hydroxybenzoate. nih.gov Under anaerobic conditions, this can be followed by reductive debromination and decarboxylation. ethz.chnih.gov A similar pathway for the dinitro-analogue could lead to the formation of dinitrophenol and subsequently aminonitrophenols and diaminophenol, which are more amenable to ring cleavage.

Table 2: Plausible Intermediate Metabolites in the Biotransformation of this compound

| Proposed Pathway | Potential Intermediate Metabolites | Potential End Products (before ring cleavage) |

| Nitroreduction | 4-Hydroxy-3-amino-5-nitrobenzonitrile, 4-Hydroxy-3,5-diaminobenzonitrile | 4-Hydroxy-3,5-diaminobenzonitrile |

| Nitrile Hydrolysis | 4-Hydroxy-3,5-dinitrobenzamide, 4-Hydroxy-3,5-dinitrobenzoic acid | 4-Hydroxy-3,5-dinitrobenzoic acid |

This table outlines the hypothetical intermediate and initial end products of this compound biotransformation based on known pathways for analogous compounds.

Chemical Degradation Pathways in Environmental Matrices

In addition to microbial activity, the fate of this compound in the environment is influenced by abiotic chemical reactions. These processes can occur in soil and water and are dependent on environmental conditions such as pH, temperature, and the presence of other chemical species.

While specific data for this compound is unavailable, information on the related herbicide bromoxynil indicates that it has a relatively low persistence in soil. ethz.ch Its degradation can be influenced by the soil type and conditions. For instance, the anaerobic degradation of bromoxynil is known to occur under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, but it is stable under denitrifying conditions. nih.gov This suggests that the environmental persistence of this compound could also be highly dependent on the redox potential of the soil and sediment.

Investigation of Abiotic Transformation Mechanisms (e.g., Photochemical, Hydrolytic)

Abiotic transformation mechanisms, particularly photolysis and hydrolysis, can be significant degradation pathways for organic pollutants in the environment.

Photochemical Transformation:

Sunlight can induce the degradation of chemical compounds in surface waters and on soil surfaces. For bromoxynil octanoate, a related compound, photolysis is a significant degradation route with reported half-lives of 2 to 4.6 days in water and soil. canada.ca It is plausible that this compound would also be susceptible to photodegradation. The absorption of UV light could lead to the excitation of the nitroaromatic system, potentially resulting in the cleavage of the C-NO2 bond or reactions with other environmental components like humic substances.

Hydrolytic Transformation:

Hydrolysis is the reaction of a compound with water. The nitrile group of this compound could be susceptible to hydrolysis, particularly under alkaline or acidic conditions, to form the corresponding carboxylic acid (4-hydroxy-3,5-dinitrobenzoic acid). Esters of bromoxynil readily hydrolyze to bromoxynil, especially at alkaline pH. canada.ca This suggests that the stability of the nitrile group in this compound could be pH-dependent.

Viii. Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of nitrated phenols often involves harsh conditions and the use of strong acids like nitric and sulfuric acid, which pose environmental and safety concerns. gordon.edu Future research should prioritize the development of green and sustainable synthetic routes to 4-hydroxy-3,5-dinitrobenzonitrile.

One promising avenue is the exploration of solid-acid catalysts or milder nitrating agents. For instance, methods using calcium nitrate (B79036) in acetic acid, which have been successfully applied to other phenols, could be adapted. gordon.edu Microwave-assisted synthesis is another area ripe for exploration, as it often leads to shorter reaction times, higher yields, and reduced energy consumption. gordon.edu A key challenge will be achieving regioselectivity, particularly in the dinitration of 4-hydroxybenzonitrile. nih.gov

Future synthetic research could focus on:

Catalyst Development: Investigating the efficacy of supported catalysts, such as metal nitrates on montmorillonite (B579905) clay, for the nitration of 4-hydroxybenzonitrile. google.com

Photochemical Nitration: Exploring light-induced nitration reactions in aqueous media, which could offer an environmentally benign alternative to traditional methods. researchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer enhanced safety, scalability, and control over reaction parameters.

A comparative table of potential sustainable synthesis methods is presented below.

| Method | Potential Nitrating Agent | Catalyst/Conditions | Potential Advantages |

| Microwave-Assisted Synthesis | Calcium nitrate | Acetic acid, Microwave irradiation | Rapid, High yield, Safer reagents |

| Solid-Acid Catalysis | Nitric acid | Supported catalysts (e.g., on clay) | Catalyst reusability, Milder conditions |

| Photochemical Synthesis | Sodium nitrite | UV radiation, Aqueous solution | Environmentally friendly, Ambient conditions |

| Flow Chemistry | Various | Microreactor | Enhanced safety, Scalability, Precise control |

Advanced Mechanistic Studies on Electrophilic and Nucleophilic Reactivity

The electronic landscape of this compound is complex. The electron-withdrawing nature of the two nitro groups and the nitrile group deactivates the aromatic ring towards electrophilic attack. Conversely, these groups strongly activate the ring for nucleophilic aromatic substitution (SNAr). beyondbenign.orgnih.gov The hydroxyl group, being an activating group, presents a contrasting electronic influence.

Electrophilic Reactivity: Future studies should aim to quantify the deactivating effect of the nitro and nitrile groups on electrophilic aromatic substitution. While further substitution is expected to be difficult, investigating reactions under forcing conditions could reveal novel reactivity patterns. Computational studies could predict the most likely sites for electrophilic attack, should it occur.

Nucleophilic Reactivity: The compound is primed for SNAr reactions. The positions ortho and para to the nitro groups are highly electron-deficient. A key area of research would be the substitution of one or both nitro groups by various nucleophiles. The hydroxyl group's acidity will also play a crucial role, as its deprotonation to a phenoxide would further influence the ring's electron density and reactivity. Kinetic studies on the substitution of a leaving group (e.g., a halogen) at the 4-position in a precursor like 4-chloro-3,5-dinitrobenzonitrile (B54960) would provide valuable mechanistic data. ontosight.ai Such studies could elucidate the stability of the Meisenheimer complex intermediate, a hallmark of the SNAr mechanism. researchgate.netresearchgate.net

| Reaction Type | Key Features for this compound | Potential Research Focus |

| Electrophilic Aromatic Substitution | Highly deactivated ring due to -NO₂ and -CN groups. | Investigating reactivity under harsh conditions; computational prediction of reaction sites. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated ring for nucleophilic attack, particularly at the nitro-substituted carbons. | Substitution of nitro groups with various nucleophiles; kinetic studies to probe the reaction mechanism and intermediate stability. |

Exploration of Novel Supramolecular Architectures and Self-Assembly

The presence of a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (nitro and nitrile groups) makes this compound an excellent candidate for the construction of supramolecular assemblies. These non-covalent interactions can guide the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures.

Future research should focus on:

Crystal Engineering: Systematically growing single crystals of the compound and its co-crystals with other molecules to study the resulting hydrogen-bonding networks and π-π stacking interactions. Similar studies on nitrophenols have revealed intricate self-assembled structures.

Gel Formation: Investigating the potential of derivatives of this compound to form supramolecular gels in various solvents, driven by a combination of hydrogen bonding and other non-covalent forces.

Host-Guest Chemistry: Exploring the ability of macrocyclic hosts to encapsulate this compound, or conversely, using this molecule as a building block for larger host structures.

Theoretical Prediction of Unconventional Reactivity and Molecular Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, vibrational frequencies, and reactivity.

Unexplored avenues for theoretical research include:

Mapping the Electrostatic Potential: Calculating the molecular electrostatic potential surface to visually identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack.

Simulating Reaction Pathways: Modeling the energy profiles of potential reactions, such as SNAr, to determine activation barriers and the stability of intermediates. acs.org

Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

Exploring Excited State Properties: Investigating the photophysical properties through time-dependent DFT (TD-DFT) to understand its behavior upon light absorption, which is relevant for applications in photochemistry and sensing. nih.gov

Design of Chemosensors and Probes Based on Dinitrobenzonitrile Scaffolds

The electron-deficient nature of the aromatic ring in this compound makes it a promising scaffold for the development of chemosensors. The interaction of the molecule's π-system and functional groups with analytes can lead to a detectable change in its optical or electrochemical properties.

Future research in this area should focus on:

Anion Sensing: The acidic proton of the hydroxyl group can be abstracted by basic anions, leading to a color change. This principle has been used in other dinitrophenol-based sensors. mdpi.comresearchgate.net The sensitivity and selectivity towards various anions should be systematically investigated.

Metal Ion Sensing: By incorporating a suitable chelating moiety, derivatives of this compound could be designed as selective colorimetric or fluorescent sensors for specific metal ions. mdpi.comresearchgate.net

Sensing of Biomolecules: The dinitrophenyl moiety is known to interact with certain biological molecules. Future work could explore the development of probes for the detection of specific amino acids or proteins.

The design of such sensors would involve modifying the this compound core to include specific recognition sites and signaling units. The potential for creating ratiometric sensors, which can provide more accurate and reliable measurements, is also a compelling direction for future studies. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.